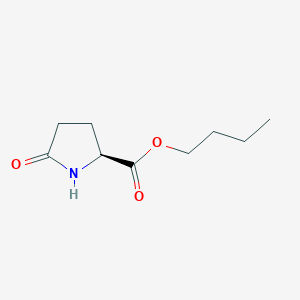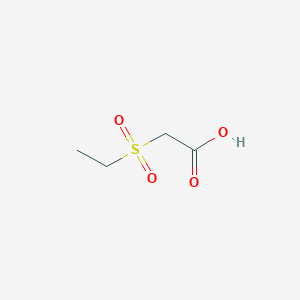
1,4-Dimethoxybenzene-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxybenzene-D6 is a deuterated derivative of 1,4-dimethoxybenzene, where the hydrogen atoms in the methoxy groups are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and spectroscopic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxybenzene-D6 can be synthesized through the deuteration of 1,4-dimethoxybenzene. The process typically involves the following steps:
Starting Material: 1,4-Dimethoxybenzene.
Deuteration: The hydrogen atoms in the methoxy groups are replaced with deuterium using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a catalyst like palladium on carbon (Pd/C).
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and pressure conditions are optimized to achieve maximum deuteration efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification techniques such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxybenzene-D6 can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1,4-dicarboxybenzene or 1,4-diformylbenzene.
Reduction: Formation of 1,4-dimethoxycyclohexane.
Substitution: Formation of halogenated derivatives such as 1,4-bis(trideuteriomethoxy)-2-bromobenzene.
Scientific Research Applications
1,4-Dimethoxybenzene-D6 has several applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: Applied in the development of deuterated materials for advanced technological applications, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxybenzene-D6 primarily involves its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies and bond strengths within the molecule, leading to differences in reaction kinetics and pathways compared to non-deuterated analogs. These isotopic effects can be exploited to study reaction mechanisms, isotope effects, and molecular interactions in various chemical and biological systems.
Comparison with Similar Compounds
1,4-Dimethoxybenzene-D6 can be compared with other similar compounds, such as:
1,4-Dimethoxybenzene: The non-deuterated analog, which has different isotopic properties and may exhibit different reaction kinetics.
1,4-Bis(trifluoromethoxy)benzene: A compound with trifluoromethoxy groups instead of methoxy groups, which has different electronic and steric properties.
1,4-Bis(ethynyl)benzene: A compound with ethynyl groups, which has different reactivity and applications in materials science.
The uniqueness of this compound lies in its deuterated methoxy groups, which provide distinct isotopic properties that are valuable in various analytical and research applications.
Properties
IUPAC Name |
1,4-bis(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBQPCCCRFSCAX-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)


![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)










